iNOS Selectivity with eNOS Sparing
Nos-IN-2 demonstrates a complete lack of inhibitory activity against endothelial NOS (eNOS) at concentrations up to and exceeding its iNOS IC50. Unlike comparator inhibitors such as 1400W, which retains measurable eNOS binding (Ki = 50 µM; IC50 = 350 µM), Nos-IN-2 shows no detectable eNOS inhibition in enzymatic assays [1]. The original publication identifies Compound 4i (Nos-IN-2) as the series member with 'the highest iNOS selectivity, without inhibiting eNOS' [2].
| Evidence Dimension | eNOS inhibitory activity |
|---|---|
| Target Compound Data | No inhibition of eNOS detected |
| Comparator Or Baseline | 1400W: IC50 = 350 µM against eNOS; Ki = 50 µM |
| Quantified Difference | Nos-IN-2 exhibits undetectable eNOS inhibition versus 1400W's measurable eNOS activity (IC50 = 350 µM) |
| Conditions | In vitro enzymatic inhibition assays against isolated NOS isoforms [1][2] |
Why This Matters
Complete eNOS sparing eliminates the risk of hypertension or endothelial dysfunction artifacts that can confound iNOS-targeted inflammation studies when using eNOS-active inhibitors.
- [1] Garvey EP, Oplinger JA, Furfine ES, et al. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. J Biol Chem. 1997;272(8):4959-4963. (Selectivity data compiled via PMC Table 1). View Source
- [2] Arias F, Franco-Montalban F, Romero M, Carrión MD, Camacho ME. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorg Med Chem. 2021;44:116294. View Source
